5Z-eicosenoic acid

Oxidative stability Lipid oxidation Biolubricants

5Z-Eicosenoic acid ((Z)-icos-5-enoic acid; C20:1Δ5) is a monounsaturated long-chain fatty acid with a 20-carbon backbone and a single cis double bond located at the Δ5 position, proximal to the carboxyl terminus. It is the predominant fatty acid (≈60% of total fatty acids) in the seed oil of meadowfoam (Limnanthes alba) and related Limnanthes species.

Molecular Formula C20H38O2
Molecular Weight 310.5 g/mol
CAS No. 7050-07-9
Cat. No. B1609313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5Z-eicosenoic acid
CAS7050-07-9
Molecular FormulaC20H38O2
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC=CCCCC(=O)O
InChIInChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h15-16H,2-14,17-19H2,1H3,(H,21,22)/b16-15-
InChIKeyFPAQLJHSZVFKES-NXVVXOECSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5Z-Eicosenoic Acid (CAS 7050-07-9): Procurement-Relevant Identity, Source, and Structural Differentiation


5Z-Eicosenoic acid ((Z)-icos-5-enoic acid; C20:1Δ5) is a monounsaturated long-chain fatty acid with a 20-carbon backbone and a single cis double bond located at the Δ5 position, proximal to the carboxyl terminus [1]. It is the predominant fatty acid (≈60% of total fatty acids) in the seed oil of meadowfoam (Limnanthes alba) and related Limnanthes species [2]. Unlike the far more common oleic acid (18:1Δ9), the Δ5 unsaturation position confers distinct physicochemical and chemical reactivity properties that are directly relevant to procurement decisions in cosmetics, lubricants, biodiesel, and biomedical research [2].

Why 5Z-Eicosenoic Acid Cannot Be Replaced by Generic C18 or C20 Monounsaturated Fatty Acids


The Δ5 double bond position in 5Z-eicosenoic acid dictates a fundamentally different structure–property relationship compared to common monounsaturated fatty acids such as oleic acid (18:1Δ9) or gondoic acid (20:1Δ11). The proximity of the double bond to the carboxyl group alters oxidative susceptibility, lactonization regiochemistry, and enzymatic recognition [1]. Crude meadowfoam oil resists oxidation nearly 18 times longer than soybean oil, yet the isolated fatty acid mixture loses this advantage, indicating that the native triglyceride architecture and the Δ5 monoene identity—not generic monounsaturation—drive performance [2]. Substituting with oleic acid or a Δ9/Δ11 isomer would forfeit these quantifiable differentials. The evidence below demonstrates precisely where 5Z-eicosenoic acid provides measurable, application-critical differentiation.

5Z-Eicosenoic Acid: Quantified Differentiation Evidence vs. Oleic Acid, Soybean Methyl Esters, and Positional Isomers


Oxidative Stability Index: Purified Methyl 5Z-Eicosenoate vs. Methyl Oleate at 90°C

Purified methyl 5Z-eicosenoate (monoene purity >96%) achieved an Oxidative Stability Index (OSI) time of 69.4 hours at 90°C, compared with 9.9 hours for methyl oleate under identical conditions—a 7.0-fold improvement [1]. Furthermore, a study of oxidative stability with respect to olefin position established that the Δ5 double bond was the most stable configuration by more than an order of magnitude relative to other monounsaturated positional isomers [1]. The interpretive summary notes that 5-eicosenoic acid was 'nearly 5 times more stable than the most common fatty acid, oleic, and 16 times more stable than other monounsaturated fatty acids' [1].

Oxidative stability Lipid oxidation Biolubricants

Biodiesel Induction Period: Meadowfoam Methyl Esters vs. Soybean and Waste Cooking Oil Methyl Esters

Cold-pressed meadowfoam seed oil methyl esters (MFME), predominantly composed of methyl 5Z-eicosenoate (≈64 wt%), exhibited an induction period (IP) of 66.2 hours by the Rancimat method, compared with 5.9 hours for soybean oil methyl esters (SME) and 4.5 hours for waste cooking oil methyl esters (WCME) [1]. This represents an 11.2-fold improvement over SME and a 14.7-fold improvement over WCME. Meadowfoam biodiesel also met the EN 14214 oxidative stability specification (minimum 8 h) without antioxidant addition, whereas SME and WCME failed without supplementation [1].

Biodiesel Oxidative stability Renewable fuels

δ-Lactone Regioselectivity: Δ5 Position Enables 38:1 δ/γ Ratio vs. Oleic Acid-Derived γ-Lactones

When treated with mineral acid catalysts (perchloric or sulfuric acid) in polar nonparticipating solvents, meadowfoam fatty acids rich in 5Z-eicosenoic acid undergo highly regioselective ring closure to form δ-lactones. Under optimized conditions, this yields a δ/γ ratio of 38:1 with overall lactone yields up to 92% [1]. In contrast, oleic acid (18:1Δ9) under comparable acid-catalyzed lactonization conditions yields predominantly γ-stearolactone via the Δ9 double bond [2]. The Δ5 position uniquely favors the six-membered δ-lactone ring, which has distinct physicochemical properties and commercial value as a specialty chemical intermediate [1].

Lactone synthesis Regioselective cyclization Specialty chemicals

Biosynthetic Pathway Uniqueness: 16:0-Specific Elongation and Δ5 Desaturase vs. Brassicaceae 18:1Δ9 Pathway

The biosynthesis of 5Z-eicosenoic acid (20:1Δ5) in Limnanthes proceeds through a pathway that is distinct from the canonical very-long-chain fatty acid synthesis in Brassicaceae (e.g., Arabidopsis, oilseed rape). In meadowfoam, the pathway uses palmitic acid (16:0) as the starting substrate—not oleic acid (18:1Δ9). 16:0 is elongated to eicosanoic acid (20:0), which is then desaturated by a unique acyl-CoA Δ5 desaturase to yield 20:1Δ5 [1]. In Brassicaceae, 18:1Δ9 is instead used as the primary substrate for elongation, yielding 20:1Δ11 (gondoic acid) and 22:1Δ13 (erucic acid) [1]. Co-expression of the L. douglasii Δ5 desaturase and FAE1 in transgenic soybean embryos resulted in 20:1Δ5 accumulation up to 12% of total fatty acids, demonstrating the portability and uniqueness of this biosynthetic module [1].

Lipid biochemistry Metabolic engineering Fatty acid biosynthesis

Antimelanogenesis Activity: Eicosenoic Acid as Primary Active Fatty Acid in Tyrosinase Inhibition vs. Other Sapindus Oil Components

In α-MSH-induced B16F10 murine melanoma cells, Sapindus mukorossi seed oil significantly reduced both melanin formation and tyrosinase activity without cytotoxicity at tested concentrations. The primary fatty acid identified as responsible for the antimelanogenesis effect was eicosenoic acid . The oil contained eicosenoic acid alongside oleic acid (64.6%), palmitic acid (5.5%), and linoleic acid (2.9%), yet eicosenoic acid was specifically singled out as the principal contributor . No direct IC50 comparison between isolated eicosenoic acid and other constituent fatty acids was reported in this study.

Melanogenesis Tyrosinase inhibition Skin lightening

PASS Computational Bioactivity Profiling: Δ5 Isomer Shows Distinct Predicted Activity Spectrum vs. Δ9 and Δ11 Isomers

PASS (Prediction of Activity Spectra for Substances) computational analysis of monoenoic fatty acid positional isomers reveals that the Δ5 isomer (i.e., 5Z-eicosenoic acid) yields notably distinct predicted bioactivity probabilities compared to Δ9 and Δ11 isomers. For the Δ5 isomer, Pa values were: lipid metabolism regulator 0.854, vasoprotector 0.815, antiviral 0.803, and antimutagenic 0.778—consistently lower than the corresponding Δ9 and Δ11 isomer predictions [1]. This indicates that the Δ5 double bond position, proximal to the carboxyl headgroup, generates a structurally distinct pharmacophore pattern that is differentially recognized by PASS trained models, suggesting divergent biological target engagement potential relative to common omega-9 and omega-7 monoenes [1].

QSAR In silico prediction Bioactivity profiling

5Z-Eicosenoic Acid: Evidence-Backed Procurement Scenarios in Cosmetics, Biodiesel, Specialty Chemicals, and Biomedical Research


High-Oxidative-Stability Cosmetic and Personal Care Formulations

Cosmetic formulations requiring extended shelf life without synthetic antioxidants benefit directly from 5Z-eicosenoic acid's 7-fold oxidative stability advantage over oleic acid (OSI 69.4 h vs. 9.9 h at 90°C) [1]. Meadowfoam oil, containing ≈60% 5Z-eicosenoic acid, is already used in premium skincare for its resistance to rancidity [2]. Procurement of purified 5Z-eicosenoic acid or meadowfoam oil fractions enables formulation chemists to replace oxidation-prone unsaturated oils (e.g., high-oleic sunflower, OSI 49.8 h at 110°C) with a materially more stable alternative, reducing preservative loading and extending product shelf life.

Biodiesel Feedstock Blending for EN 14214 Compliance Without Synthetic Antioxidants

Biodiesel producers blending meadowfoam methyl esters (MFME) at low inclusion rates can elevate the induction period of soybean (SME) or waste cooking oil (WCME) biodiesel above the EN 14214 minimum of 8 hours without synthetic antioxidant addition. MFME alone achieves an IP of 66.2 h versus 5.9 h (SME) and 4.5 h (WCME) [1]. Procurement of 5Z-eicosenoate-rich feedstock or purified methyl 5Z-eicosenoate as a bio-based stability enhancer offers quantifiable formulation leverage: a 5% (w/w) addition of crude meadowfoam oil to triolein produced a 21-fold OSI increase [2].

δ-Lactone Precursor for Specialty Ester, Amide, and Polymer Synthesis

The Δ5 double bond of 5Z-eicosenoic acid enables highly regioselective δ-lactone formation (δ/γ ratio 38:1, yield up to 92%) under acid-catalyzed conditions [1]. This is a chemical transformation inaccessible from oleic acid, which yields γ-lactones. Procurement of 5Z-eicosenoic acid as a lactone precursor provides access to δ-eicosanolactone and its ring-opened derivatives (5-hydroxy eicosanoic acid esters and amides), which serve as intermediates for biodegradable lubricant estolides, specialty polyesters, and cosmetic emollients [1][2].

Biomedical Research: Melanogenesis and Tyrosinase Inhibition Studies

Eicosenoic acid has been experimentally identified as the primary antimelanogenic fatty acid in S. mukorossi seed oil, reducing tyrosinase activity and melanin formation in α-MSH-induced B16F10 melanoma cells without cytotoxicity [1]. For academic and industrial laboratories investigating natural tyrosinase inhibitors for hyperpigmentation disorders, procurement of purified 5Z-eicosenoic acid (rather than crude oil blends) enables dose–response studies, structure–activity relationship (SAR) exploration, and direct comparison with standard inhibitors such as kojic acid or arbutin [1].

Quote Request

Request a Quote for 5Z-eicosenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.